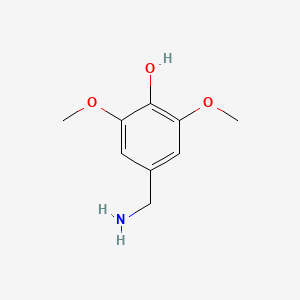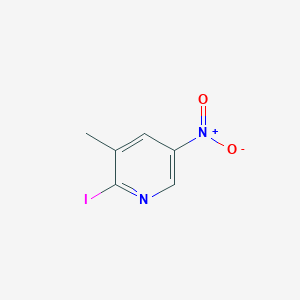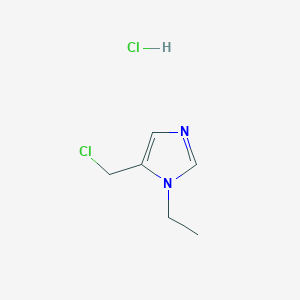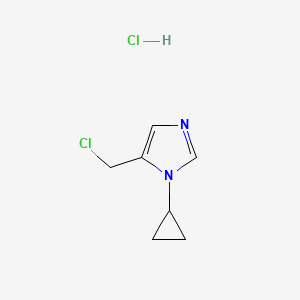
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, also known as CMIH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMIH is a cyclopropyl imidazole derivative that has shown promising results in various studies related to cancer treatment and other diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: Expedient synthesis methods for related imidazole derivatives have been developed, demonstrating the versatility and adaptability of imidazole compounds in chemical synthesis (Kudzma & Turnbull, 1991).
- Molecular Docking and Anti-Diabetic Studies: Imidazole derivatives, similar to 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, have been utilized in the synthesis of new compounds with potential anti-diabetic properties. These studies also involve molecular docking analysis to understand the structure-activity relationship (Ibraheem et al., 2020).
Applications in Biological Studies
- Alkylation of DNA Sequences: Imidazole derivatives have been employed in the design of compounds targeting specific DNA sequences, such as human telomere repeat sequences, demonstrating their potential use in gene targeting and therapeutic applications (Sasaki et al., 2006).
- Cytotoxicity Studies: Research into the cytotoxic effects of similar compounds on cellular DNA has provided insights into the potential mechanisms of action for these types of chemicals (Mircheva, 1988).
Structural and Physical Properties
- Crystal Structures: Studies on crystal structures of related imidazole compounds contribute to a deeper understanding of their molecular geometries and potential interactions, which is essential for drug design and material science applications (Banerjee et al., 1999).
- Corrosion Inhibition: Imidazole derivatives have been investigated as corrosion inhibitors, demonstrating the diverse industrial applications of these compounds beyond their biological uses (Zhang et al., 2015).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-cyclopropylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHAEFRFJEIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


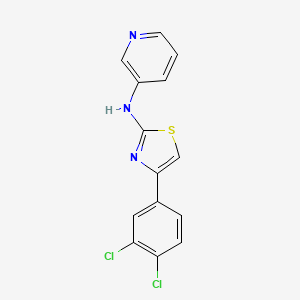
![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
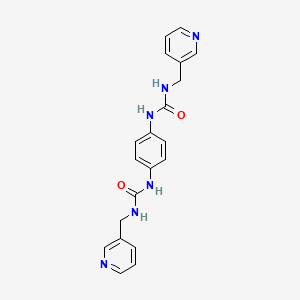

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


